N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
The compound N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide features a central acetamide backbone substituted with a cyclohexyl group at the nitrogen and a sulfanyl-linked imidazole moiety. The imidazole ring is further functionalized with a furan-2-ylmethyl group. This structure combines hydrophobic (cyclohexyl), electron-rich aromatic (furan), and sulfur-containing (sulfanyl) components, which may influence its physicochemical properties and reactivity. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically active acetamide derivatives, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15(18-13-5-2-1-3-6-13)12-22-16-17-8-9-19(16)11-14-7-4-10-21-14/h4,7-10,13H,1-3,5-6,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCVTMYOSZKQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan-2-ylmethyl group. The final step involves the formation of the acetamide linkage with the cyclohexyl group.
Imidazole Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles.
Furan-2-ylmethyl Introduction: The furan-2-ylmethyl group can be introduced via a Mannich reaction, where furan-2-carboxylic acid hydrazide reacts with carbon disulfide.
Acetamide Formation: The final step involves the reaction of the intermediate with cyclohexylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of key structural analogs, emphasizing substituent variations and their implications:
Table 1: Structural and Functional Comparison
Key Observations:
Imidazole vs. Benzoimidazole Core: The target compound’s imidazole core (vs. Benzoimidazole derivatives (e.g., compound 22) exhibit higher rigidity and π-stacking capacity, which may enhance binding to hydrophobic enzyme pockets .
Sulfanyl vs. Sulfonyl/Sulfonate Groups :
- The sulfanyl (–S–) linker in the target compound and the N-hydroxy analog contrasts with sulfonyl (–SO₂–) groups in compound . Sulfanyl groups are less electron-withdrawing and may participate in radical or nucleophilic reactions, while sulfonyl groups stabilize negative charges, influencing solubility and metabolic pathways .
The N-hydroxy group in enables hydrogen bonding, which could enhance target affinity but reduce oral bioavailability due to polarity .
Key Observations:
- The target compound’s synthesis likely parallels methods in , where HOBt/EDC-mediated amide coupling is employed. Replacing benzoimidazole with imidazole simplifies the heterocycle formation but may require optimized alkylation conditions for the furan-2-ylmethyl group.
- Sulfanyl-acetamide derivatives (target compound and ) share a common thioether linkage step, whereas sulfonyl derivatives (e.g., ) involve sulfonylation or oxidation .
Biological Activity
N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a cyclohexyl group, an imidazole moiety, and a furan ring, which are known to contribute to various biological activities.
The biological activity of this compound is thought to involve several mechanisms:
- Antioxidant Activity : The furan and imidazole rings can act as electron donors, potentially scavenging free radicals.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
Biological Activity Data
Research has documented the biological activity of this compound in various studies. Below is a summary table of its biological activities:
Case Study 1: Anticancer Activity
In a study conducted by Huang et al., N-cyclohexyl derivatives were synthesized and evaluated for their anticancer potential. The compound demonstrated significant cytotoxicity against the MCF7 cell line with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent in breast cancer treatment . Further investigations revealed that it induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of N-cyclohexyl derivatives against common pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm and 12 mm, respectively . This suggests its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
